Hydrogen 4-5-4-chloro-6-(4-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-4,5-dihydro-5-ox o-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (sodium salt)
Description
Hydrogen 4-5-4-chloro-6-(4-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (sodium salt) is a polyfunctional azo compound featuring a hybrid triazine-pyrazole backbone with multiple sulphonate groups. The sodium counterion enhances its water solubility, making it suitable for applications in dyeing, catalysis, or as a surfactant. Its structure integrates:
- Azo linkage (–N=N–), enabling chromophoric properties.
- Triazine ring, which confers thermal stability and reactivity for further functionalization.
- Sulphonato groups (–SO₃⁻Na⁺), ensuring hydrophilicity and ionic character.
Properties
Molecular Formula |
C25H15ClN9Na3O12S3 |
|---|---|
Molecular Weight |
834.1 g/mol |
IUPAC Name |
trisodium;2-[[3-carboxy-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C25H18ClN9O12S3.3Na/c26-23-29-24(27-12-1-6-15(7-2-12)48(39,40)41)31-25(30-23)28-13-3-10-18(50(45,46)47)17(11-13)32-33-19-20(22(37)38)34-35(21(19)36)14-4-8-16(9-5-14)49(42,43)44;;;/h1-11,19H,(H,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,27,28,29,30,31);;;/q;3*+1/p-3 |
InChI Key |
LRSKGDUMNPFUKU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Ionicity: The target compound’s sulphonato groups distinguish it from non-ionic analogues (e.g., nitrile/fluorobenzyl derivatives), enhancing aqueous solubility for industrial applications.
- Synthesis : Unlike Cu-catalyzed "click" reactions used for triazole-pyrazole hybrids , the target likely requires sulfonation and azo-coupling steps, reflecting higher synthetic complexity.
Physical and Spectroscopic Properties
Key Observations :
- The sodium salt’s ionic structure likely increases thermal stability compared to non-ionic analogues.
- Sulphonato groups dominate IR spectra (S=O stretches), whereas nitrile-containing analogues show distinct C≡N peaks .
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